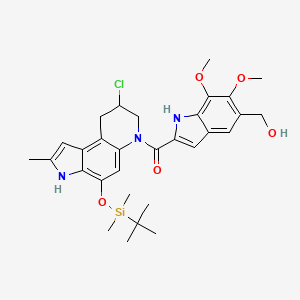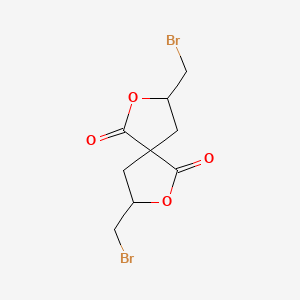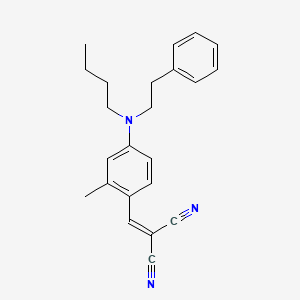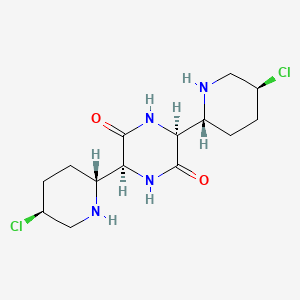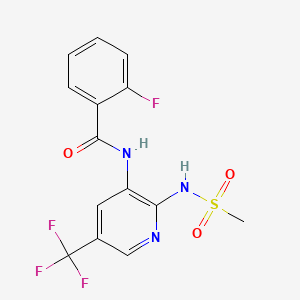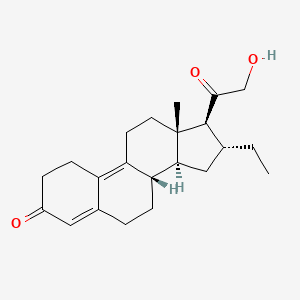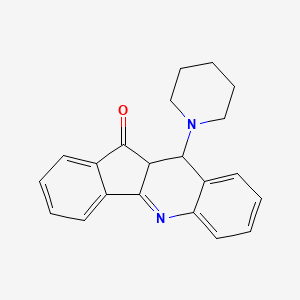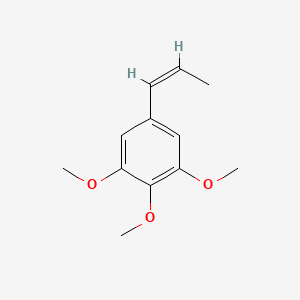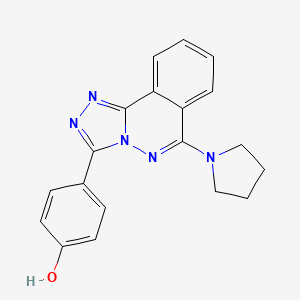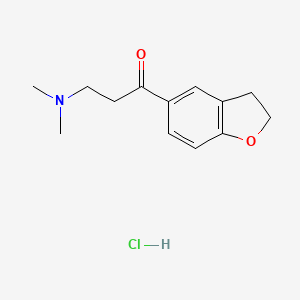
1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propanone backbone with a 2,3-dihydro-5-benzofuranyl group and a dimethylamino group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanone Group: The propanone group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the benzofuran ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(methylamino)-, hydrochloride
- 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(ethylamino)-, hydrochloride
Uniqueness: 1-Propanone, 1-(2,3-dihydro-5-benzofuranyl)-3-(dimethylamino)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
111038-61-0 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-5-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14(2)7-5-12(15)10-3-4-13-11(9-10)6-8-16-13;/h3-4,9H,5-8H2,1-2H3;1H |
Clé InChI |
WZEZYGVGYJXCBW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


